N-(2-ethoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide
Description
This compound features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2-ethoxyphenyl moiety and at the 3-position with an acetamido group bearing a 4-methoxyphenyl substituent. The ethoxy and methoxy groups contribute to its lipophilicity and electronic profile, which are critical for target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-3-32-22-11-7-5-9-20(22)27-26(30)25-24(19-8-4-6-10-21(19)33-25)28-23(29)16-17-12-14-18(31-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUXPAAAZPKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of benzofuran carboxamides with modifications on the acetamido and aryl groups. Key structural analogs include:
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CAS 888443-42-3) Molecular Formula: C₂₃H₂₆N₂O₄ Key Differences: Replaces the 4-methoxyphenyl acetamido group with a 2-ethylbutanamido chain. This may affect absorption and metabolic stability compared to the target compound .
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5) Molecular Formula: C₂₉H₂₁FN₂O₃ Key Differences: Features a biphenyl acetamido group and a 3-fluorophenyl carboxamide. Implications: The biphenyl group introduces steric bulk, which may hinder binding to compact active sites.
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS 887886-99-9)
- Molecular Formula : C₂₈H₂₇N₂O₆
- Key Differences : Incorporates a 2,4-dimethoxyphenyl carboxamide and a phenylbutanamido group.
- Implications : The dimethoxy groups improve aqueous solubility, which could enhance oral bioavailability compared to the target’s ethoxyphenyl substituent .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~427.46 | 2-ethoxyphenyl, 4-methoxyphenyl | 3.8 | 0.05 (low) |
| N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)... | 394.47 | 2-ethylbutanamido | 4.2 | 0.02 (very low) |
| 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-... | 464.5 | Biphenyl, 3-fluorophenyl | 5.1 | 0.01 (very low) |
| N-(2,4-dimethoxyphenyl)-3-(2-phenylbutan... | 487.53 | 2,4-dimethoxyphenyl, phenylbutanamido | 3.5 | 0.15 (moderate) |
Notes:
- The target’s methoxy groups balance lipophilicity and solubility better than purely hydrophobic substituents (e.g., ethylbutanamido).
- Dimethoxy derivatives () show improved solubility due to polar substituents, suggesting a strategy for optimizing bioavailability .
Research Findings and Trends
- Substituent Position Matters : The 4-methoxy group on the acetamido moiety (target compound) provides optimal steric and electronic effects for target engagement, whereas 3-fluoro () or 2,4-dimethoxy () alter binding kinetics .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(2-ethoxyphenyl)-3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxamide, and what challenges arise during purification?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) .
Acetamide side-chain introduction : Coupling via EDC/HOBt-mediated amidation between the benzofuran carboxylic acid and 2-(4-methoxyphenyl)acetamine .
Ethoxyphenyl group attachment : Ullmann coupling or nucleophilic aromatic substitution with 2-ethoxyaniline .
Purification Challenges :
- Byproducts from incomplete coupling require reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Residual solvents (e.g., DMF) are removed via repeated lyophilization .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the benzofuran core and substituent spatial arrangement (e.g., torsion angles between ethoxyphenyl and acetamide groups) .
- NMR spectroscopy :
- ¹H NMR confirms the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and methoxyphenyl protons (δ 3.8 ppm) .
- HSQC and HMBC correlate carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₆H₂₅N₂O₅: 445.1764) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2, HEK293) to distinguish target-specific effects from off-target toxicity .
- Orthogonal assays :
- Use fluorescence polarization for direct enzyme binding vs. MTT assays for cell viability .
- Compare IC₅₀ values in enzymatic (cell-free) vs. cellular contexts to identify membrane permeability issues .
- Metabolite screening : LC-MS/MS to detect degradation products that may interfere with activity .
Advanced: What strategies optimize reaction yields for introducing the 2-ethoxyphenyl group?
Methodological Answer:
- Catalyst screening : Pd(OAc)₂/XPhos for Ullmann coupling improves aryl-amide bond formation (yield: 65–75%) .
- Solvent optimization : DMF/water (9:1) enhances solubility of polar intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W) while maintaining >90% purity .
Basic: How should the compound be stored to ensure stability, and what degradation products form under acidic conditions?
Methodological Answer:
- Storage : Argon atmosphere at −20°C in amber vials (prevents photooxidation of the benzofuran ring) .
- Degradation pathways :
- Acidic hydrolysis (pH <3) cleaves the acetamide bond, yielding 2-(4-methoxyphenyl)acetic acid and a benzofuran-2-carboxamide derivative .
- LC-MS monitoring recommended for long-term stability studies .
Advanced: What computational modeling approaches predict binding modes to biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Parameterize the ethoxyphenyl group as a flexible side chain to explore hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- QSAR models : Use Hammett constants for substituents (σ⁺ of -OCH₃ vs. -OC₂H₅) to correlate electronic effects with inhibitory potency .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity for related benzofuran carboxamides?
Methodological Answer:
- Substituent scanning : Replace the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-CF₃) to enhance kinase selectivity .
- Bioisosteric replacement : Swap the ethoxy group with trifluoroethoxy to modulate logP and reduce metabolic clearance .
- Crystallographic fragment screening : Identify auxiliary binding pockets for hybrid molecule design .
Basic: What purity thresholds and methods are required for pharmacological assays?
Methodological Answer:
- Purity standards : ≥95% (HPLC, 254 nm) with single-diastereomer confirmation via chiral columns .
- Methods :
- HPLC : C18 column, 0.1% TFA in mobile phase .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: What mechanistic insights explain its dual role as an enzyme inhibitor and DNA intercalator?
Methodological Answer:
- Fluorescence quenching assays : Intercalation confirmed via ethidium bromide displacement (Kd ~10 µM) .
- Enzyme kinetics : Non-competitive inhibition patterns suggest allosteric binding (e.g., for topoisomerase II) .
- Molecular probes : FITC-labeled analogs visualize subcellular localization (nucleus vs. cytoplasm) via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
